4-methoxy-2,5-dimethyl-N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide
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Overview
Description
4-METHOXY-2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Coupling reactions: These reactions are used to form carbon-carbon bonds between two different organic molecules.
Sulfonation reactions: These reactions introduce a sulfonamide group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-METHOXY-2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: It is used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-METHOXY-2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrimidine derivatives, such as:
Sulfamethoxazole: A sulfonamide antibiotic.
Pyrimethamine: An antimalarial drug.
Trimethoprim: An antibiotic used in combination with sulfamethoxazole.
Uniqueness
4-METHOXY-2,5-DIMETHYL-N-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N5O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H29N5O3S/c1-16-14-22(17(2)13-21(16)32-4)33(30,31)28-20-9-7-19(8-10-20)26-24-25-18(3)15-23(27-24)29-11-5-6-12-29/h7-10,13-15,28H,5-6,11-12H2,1-4H3,(H,25,26,27) |
InChI Key |
DHZVIPLARBVMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C)C)OC |
Origin of Product |
United States |
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